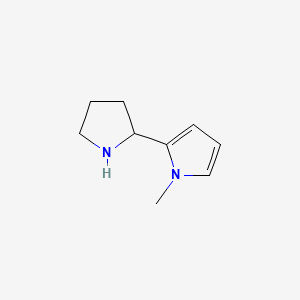
1-methyl-2-(pyrrolidin-2-yl)-1H-pyrrole
Descripción general
Descripción
1-Methyl-2-(pyrrolidin-2-yl)-1H-pyrrole is a chemical compound with the molecular formula C10H14N2 . It is also known by other names such as α-Nicotine, α-Pyridyl-α-methylpyrrolidine, 2-Nicotine, o-Nicotine, and Nicotine .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, (S)-(-)-1-Methyl-2-pyrrolidinemethanol, a compound with a similar structure, can be synthesized from Intermediate 2 . Another related compound, 1-Methyl-2-pyrrolidineethanol, can be prepared using amino 4-nitrobenzoate in 1-methyl-2-pyrrolidinone (NMP), followed by oxidation with NaIO4 at a low temperature .Molecular Structure Analysis
The molecular structure of 1-Methyl-2-(pyrrolidin-2-yl)-1H-pyrrole consists of a pyrrole ring attached to a pyrrolidine ring via a methylene bridge . The pyrrole ring contains a nitrogen atom, while the pyrrolidine ring is a five-membered ring with a nitrogen atom and four carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, ®-(1-Methylpyrrolidin-2-yl)methanamine has a molecular weight of 114.19, and it is a liquid at room temperature . Another related compound, 1-Methyl-2-pyrrolidineethanol, has a molecular weight of 129.20, a refractive index of 1.4713, a boiling point of 110-112 °C/14 mmHg, and a density of 0.951 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Thioanalogues and Structural Studies
Research on thioanalogues of pyrrole derivatives, such as the synthesis and structural analysis of N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione and N-1-methyl-(5-pyridin-3-yl)pyrrolidine-2-thione, demonstrates the interest in understanding the spectral characteristics, molecular structures, and electron delocalization effects within similar compounds. These studies, which employ techniques such as NMR, IR, UV, and mass spectroscopy, along with X-ray diffraction, are crucial for designing compounds with specific properties for applications in materials science, pharmaceuticals, and catalysis (Wojciechowska-Nowak et al., 2011).
Catalysis and Polymerization
NNN-Tridentate pyrrolyl ligands, when reacted with rare-earth metal tris(alkyl)s, form complexes that are highly active in the polymerization of isoprene, demonstrating specific selective living polymerization. These findings highlight the potential of pyrrole derivatives in catalyzing polymerization reactions, leading to materials with novel properties (Wang et al., 2012).
Synthesis and Reactivity
The synthesis of pyrrolidines and their chemistry is of significant interest due to their biological effects and potential industrial applications. Studies on the synthesis of these compounds through [3+2] cycloaddition reactions and their polar nature offer insights into creating molecules with targeted properties for use in medicine and other fields (Żmigrodzka et al., 2022).
Electronic and Optical Materials
Pyrrole derivatives are also investigated for their potential in electronic and optical applications. Research into the synthesis of new conducting polymers and their use in electrochromic devices showcases the versatility of pyrrole-based compounds in developing new materials with specific electronic and optical properties (Variş et al., 2006).
Anticancer Activity
Additionally, pyrrolo[2,3-b]pyridine derivatives, such as nortopsentin analogues, have been synthesized and evaluated for their antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma. This research underscores the potential of pyrrole derivatives in developing new therapeutic agents (Carbone et al., 2013).
Safety and Hazards
The safety and hazards of related compounds have been reported. For instance, ®-(1-Methylpyrrolidin-2-yl)methanamine is classified as a dangerous substance, with hazard statements indicating that it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye damage (H318) .
Mecanismo De Acción
Target of Action
It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
1-methyl-2-pyrrolidin-2-ylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11-7-3-5-9(11)8-4-2-6-10-8/h3,5,7-8,10H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQOQICHBQVFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101282052 | |
| Record name | 1-Methyl-2-(2-pyrrolidinyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101282052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-(pyrrolidin-2-yl)-1H-pyrrole | |
CAS RN |
851903-51-0 | |
| Record name | 1-Methyl-2-(2-pyrrolidinyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851903-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-(2-pyrrolidinyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101282052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}acetamide](/img/structure/B3387690.png)
![2-[2-(4-Cyanobenzenesulfonamido)acetamido]acetic acid](/img/structure/B3387698.png)
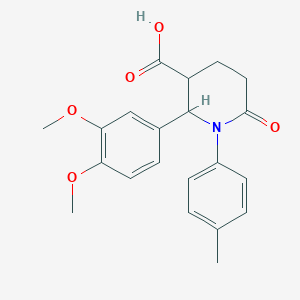
![3-[(4-Fluorophenyl)sulfanyl]propanehydrazide](/img/structure/B3387718.png)
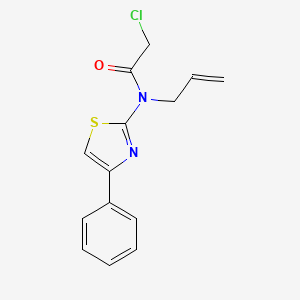
![Ethyl 2-[(hydrazinecarbonyl)formamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3387724.png)
![2-{[1-(2,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B3387740.png)
![2-[(3-Fluorophenyl)methoxy]ethan-1-ol](/img/structure/B3387765.png)
![6-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one](/img/structure/B3387775.png)
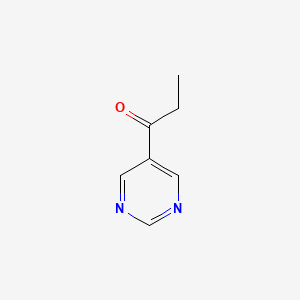
![2-chloro-1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B3387786.png)
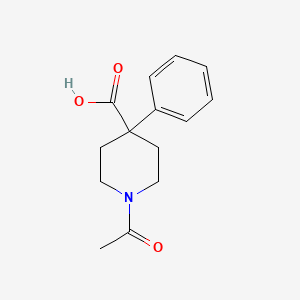
![2-[(3-Carbamoyl-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B3387808.png)
![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic acid 2,2-dioxide](/img/structure/B3387815.png)